N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine
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Overview
Description
N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine is a complex organic compound that features a quinoline moiety, which is a nitrogen-containing heterocycle Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction, where a vinyl group is introduced at a specific position on the quinoline ring.
N-ethylation: The final step involves the N-ethylation of the compound, where an ethyl group is introduced to the nitrogen atom of the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-isopropylpropan-2-amine
- N-ethyl-1-4 (4-phenylazophenylazo)naphthyl-2-amine
- N- (2- (4-METHOXYPHENYL)-4-QUINOLINYL)-N- (2- (1-PIPERIDINYL)ETHYL)AMINE
Uniqueness
N-ethyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine is unique due to its specific structural features, including the quinoline moiety and the vinyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-ethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C19H18N2/c1-2-20-17-11-8-15(9-12-17)7-10-16-13-14-21-19-6-4-3-5-18(16)19/h3-14,20H,2H2,1H3/b10-7+ |
InChI Key |
YMKAPPNVTZDTPW-JXMROGBWSA-N |
Isomeric SMILES |
CCNC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCNC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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